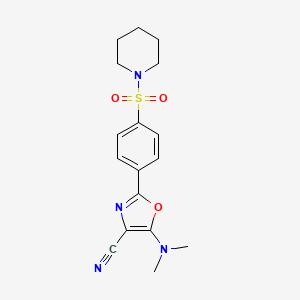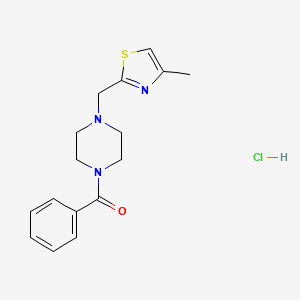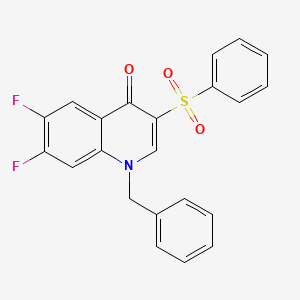
1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H15F2NO3S and its molecular weight is 411.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including those with specific structural modifications like 1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, demonstrate significant effectiveness as anticorrosive materials. These compounds offer protection against metallic corrosion through the formation of highly stable chelating complexes with surface metallic atoms, thanks to their high electron density and the presence of polar substituents (C. Verma, M. Quraishi, & E. Ebenso, 2020).
Environmental Degradation
The environmental fate and biodegradation of polyfluoroalkyl chemicals, which include fluoroquinoline derivatives, are of significant concern due to their persistence and potential toxic effects. Microbial degradation pathways for these compounds have been studied, revealing insights into their transformation and the formation of perfluoroalkyl carboxylic and sulfonic acids. This research is crucial for understanding the environmental impact of fluoroquinoline derivatives and developing strategies for mitigating their persistence (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Optoelectronic Materials
Quinoline derivatives, including those with specific fluorine substitutions, are explored for their potential applications in optoelectronic materials. These compounds can be incorporated into π-extended conjugated systems, contributing to the development of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research highlights the value of modifying quinoline structures to achieve a wide variety of biomedical and industrial applications (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).
特性
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-6,7-difluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2NO3S/c23-18-11-17-20(12-19(18)24)25(13-15-7-3-1-4-8-15)14-21(22(17)26)29(27,28)16-9-5-2-6-10-16/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQVPXMEVDKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[(4-chlorophenyl){2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2890695.png)
methanone](/img/structure/B2890696.png)

![3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B2890698.png)
![(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B2890699.png)
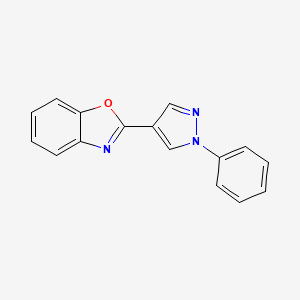
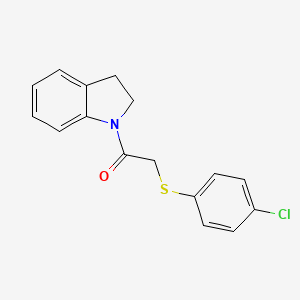

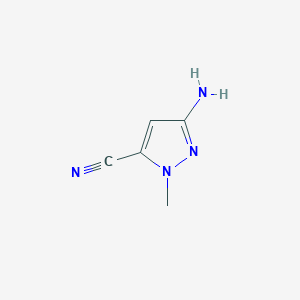
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2890708.png)

